

An In-depth Technical Guide to the Structure and Stereochemistry of D-Phenylalaninol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *D-Penylalaninol*

Cat. No.: *B555900*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Phenylalaninol, the chiral amino alcohol derived from the D-isomer of phenylalanine, is a critical building block in synthetic organic chemistry and holds significant importance in the pharmaceutical industry. Its defined stereochemistry makes it an invaluable chiral auxiliary and a precursor for the synthesis of enantiomerically pure pharmaceuticals. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of D-Phenylalaninol. It further details experimental protocols for its synthesis and stereochemical analysis, and explores its biological role as a monoamine releasing agent.

Core Structure and Physicochemical Properties

D-Phenylalaninol, systematically named (2R)-2-amino-3-phenylpropan-1-ol, is a chiral molecule featuring a primary alcohol, a primary amine, and a benzyl group attached to a propane backbone. The stereocenter at the C2 position, with the (R) configuration, is crucial to its chemical and biological identity.

Structural and Chemical Identifiers

The fundamental structural details and identifiers for D-Phenylalaninol are summarized in the table below.

Property	Value
IUPAC Name	(2R)-2-amino-3-phenylpropan-1-ol[1]
Synonyms	(R)-(+)-2-Amino-3-phenyl-1-propanol, D-Phenol[2][3]
CAS Number	5267-64-1[2]
Molecular Formula	C ₉ H ₁₃ NO[2]
Molecular Weight	151.21 g/mol [1]
InChI Key	STVVMTBJNDTZBF-SECBINFHSA-N[1]
SMILES	C1=CC=C(C=C1)C--INVALID-LINK--N[1]

Physicochemical Data

The key physicochemical properties of D-Phenylalaninol are presented in the following table for easy reference.

Property	Value
Appearance	White crystalline powder[2]
Melting Point	90-96 °C[2]
Optical Rotation	$[\alpha]_D^{27} = +22 \pm 2^\circ$ (c=1.2 in 1N HCl)[2]
Solubility	Soluble in Dichloromethane, Ethyl Acetate, Methanol[4][5]
Storage Conditions	Store at 0-8°C[2]

Stereochemistry and Its Significance

The stereochemistry of D-Phenylalaninol is defined by the (R) configuration at the chiral center (C2). This specific spatial arrangement of the amino and hydroxymethyl groups relative to the benzyl side chain is fundamental to its application as a chiral auxiliary in asymmetric synthesis, enabling the stereoselective synthesis of complex molecules.[2] The enantiomer, L-

Phenylalaninol, possesses the (S) configuration and exhibits different biological and chemical properties.

The distinct stereochemistry of D- and L-phenylalanine derivatives leads to differential interactions with chiral biological macromolecules such as receptors and enzymes, resulting in varied physiological effects.

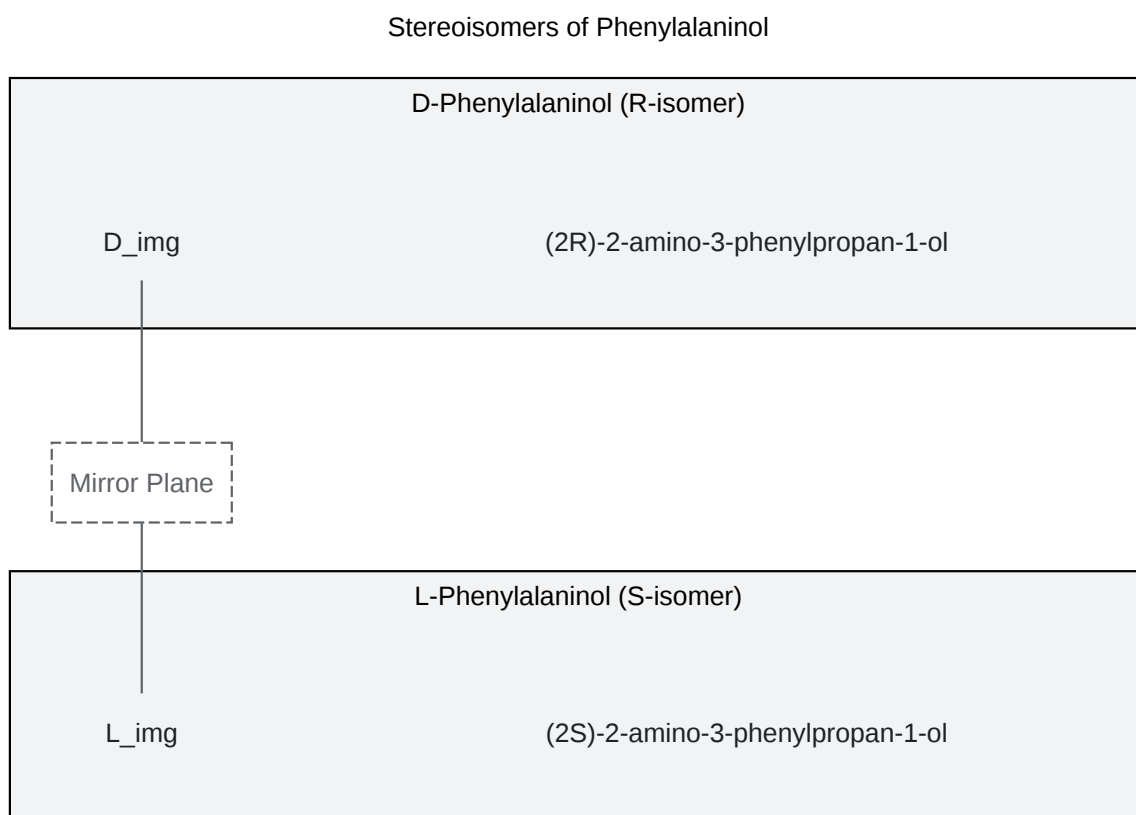


Figure 1: Stereochemical relationship between D- and L-Phenylalaninol.

Experimental Protocols

Synthesis of D-Phenylalaninol via Reduction of D-Phenylalanine

A common and effective method for the synthesis of D-Phenylalaninol is the reduction of the carboxylic acid functionality of D-phenylalanine.

Materials:

- D-Phenylalanine
- Lithium borohydride (LiBH_4)
- Trimethylsilyl chloride (TMSCl)
- Tetrahydrofuran (THF), freshly distilled
- Methanol (MeOH)
- 2.5 M aqueous Sodium Hydroxide (NaOH)
- Chloroform
- Sodium sulfate (Na_2SO_4)
- Flame-dried reaction flask with a magnetic stirrer
- Ice/water bath
- Nitrogen atmosphere setup

Procedure:

- To a cold (0°C) solution of LiBH_4 (2.0 equivalents) in freshly distilled THF, add TMSCl (4.0 equivalents) under a nitrogen atmosphere.
- Remove the ice bath and stir the mixture at room temperature for 15 minutes.
- Re-cool the mixture to 0°C and add D-phenylalanine (1.0 equivalent).
- Remove the ice bath and stir the reaction mixture overnight at room temperature.

- Cool the mixture to 0°C and quench the reaction by the dropwise addition of MeOH, followed by 2.5 M aqueous NaOH.
- Evaporate the solvent in vacuo.
- Extract the residue with chloroform (5 times).
- Combine the organic extracts, dry over Na₂SO₄, filter, and evaporate in vacuo to yield D-Phenylalaninol as a white crystalline solid.

Stereochemical Analysis by Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of D-Phenylalaninol can be determined using chiral HPLC.

Instrumentation and Materials:

- HPLC system with a UV detector
- Chiral column (e.g., teicoplanin-based chiral stationary phase like Astec® CHIROBIOTIC® T)
- HPLC grade methanol, glacial acetic acid, and triethylamine
- D-Phenylalaninol sample

Mobile Phase Preparation:

- Prepare a mobile phase consisting of HPLC grade methanol with 0.1% glacial acetic acid and 0.05% triethylamine.
- Degas the mobile phase before use.

Sample Preparation:

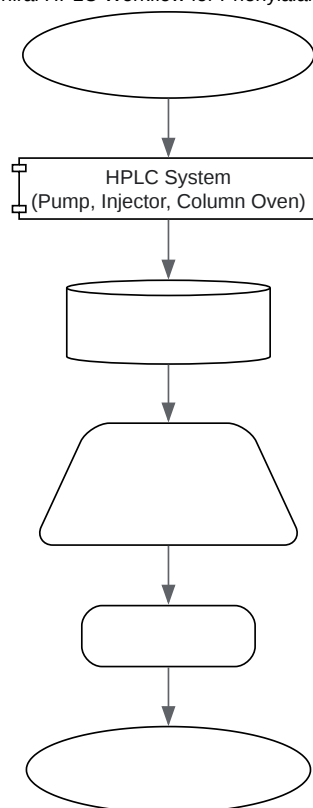
- Dissolve a small amount of the D-Phenylalaninol sample in the mobile phase to a concentration of approximately 0.1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter before injection.

Chromatographic Conditions:

- Column: Teicoplanin-based chiral stationary phase
- Mobile Phase: Methanol with 0.1% acetic acid and 0.05% triethylamine
- Flow Rate: 1.0 mL/min
- Column Temperature: 25°C
- Detection: UV at 210 nm
- Injection Volume: 10 μ L

The retention times for D- and L-Phenylalaninol will be different, allowing for the determination of enantiomeric excess.

Chiral HPLC Workflow for Phenylalaninol



[Click to download full resolution via product page](#)

Figure 2: Workflow for the chiral separation of Phenylalaninol enantiomers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure of D-Phenylalaninol can be confirmed by ^1H and ^{13}C NMR spectroscopy. The following are typical chemical shifts observed in CDCl_3 :

Atom	^1H Chemical Shift (ppm)	^{13}C Chemical Shift (ppm)
Aromatic-H	7.20-7.35 (m, 5H)	138.5 (Ar-C)
CH(NH ₂)	3.35 (m, 1H)	129.3 (Ar-CH)
CH ₂ OH	3.45-3.65 (m, 2H)	128.6 (Ar-CH)
CH ₂ Ph	2.55-2.75 (m, 2H)	126.3 (Ar-CH)
NH ₂ & OH	2.0-3.0 (br s, 3H)	66.5 (CH ₂ OH)
54.5 (CHNH ₂)		
40.8 (CH ₂ Ph)		

Note: Chemical shifts can vary depending on the solvent and concentration.

Biological Activity and Signaling

D-Phenylalaninol is a psychostimulant and a monoamine releasing agent (MRA).[6] It exhibits a preference for inducing the release of norepinephrine (NE) over dopamine (DA).

Monoamine Release Data

Neurotransmitter	EC ₅₀ for Release (nM)
Norepinephrine	106
Dopamine	1,355
Serotonin	>10,000

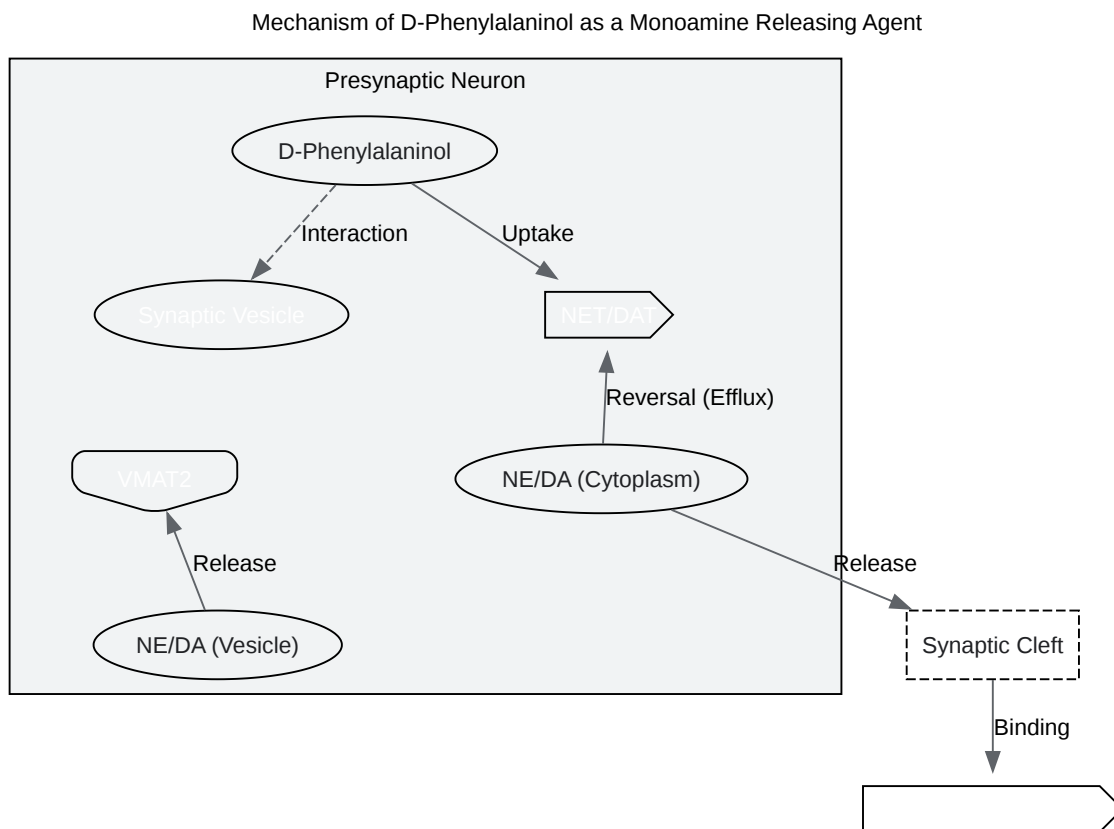
Data obtained from studies on rat brain synaptosomes.[6]

Mechanism of Action

As a monoamine releasing agent, D-Phenylalaninol is thought to exert its effects through the following mechanism:

- **Uptake into Presynaptic Neuron:** D-Phenylalaninol enters the presynaptic neuron via monoamine transporters, primarily the norepinephrine transporter (NET) and to a lesser extent, the dopamine transporter (DAT).
- **Interaction with VMAT2:** Inside the neuron, it interacts with vesicular monoamine transporter 2 (VMAT2), leading to the release of norepinephrine and dopamine from synaptic vesicles into the cytoplasm.
- **Transporter Reversal:** D-Phenylalaninol can also induce the reversal of the plasma membrane transporters (NET and DAT), causing the efflux of norepinephrine and dopamine from the cytoplasm into the synaptic cleft.

This increase in synaptic concentrations of norepinephrine and dopamine leads to enhanced neurotransmission.



[Click to download full resolution via product page](#)

Figure 3: Proposed mechanism of D-Phenylalaninol-induced monoamine release.

Applications in Drug Development

D-Phenylalaninol is a valuable chiral building block in the synthesis of various pharmaceuticals. [2] Its defined stereochemistry is essential for creating drugs with high selectivity and efficacy. It is also used as a precursor in the synthesis of other chiral molecules and as a chiral catalyst in asymmetric reactions.[2] Notably, D-Phenylalaninol is a known impurity in the synthesis of solriamfetol, a dopamine and norepinephrine reuptake inhibitor.[6]

Conclusion

D-Phenylalaninol is a molecule of significant interest to researchers in organic synthesis and drug development. Its well-defined structure and stereochemistry, coupled with its biological activity as a monoamine releasing agent, make it a versatile tool in the creation of new

chemical entities with therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for its synthesis, analysis, and application in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scribd.com [scribd.com]
- 2. par.nsf.gov [par.nsf.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chirality probing of amino alcohols with lanthanide complexes via induced circular dichroism spectroscopy - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Monoamine releasing agent [medbox.iiab.me]
- 6. Phenylalaninol - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Structure and Stereochemistry of D-Phenylalaninol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b555900#d-phenylalaninol-structure-and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com